Phosphoramidic acid, N-(2,2,2-trichloroacetyl)-, dimethyl ester

CAS No.: 1666-45-1

Cat. No.: VC16170116

Molecular Formula: C4H7Cl3NO4P

Molecular Weight: 270.43 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1666-45-1 |

|---|---|

| Molecular Formula | C4H7Cl3NO4P |

| Molecular Weight | 270.43 g/mol |

| IUPAC Name | 2,2,2-trichloro-N-dimethoxyphosphorylacetamide |

| Standard InChI | InChI=1S/C4H7Cl3NO4P/c1-11-13(10,12-2)8-3(9)4(5,6)7/h1-2H3,(H,8,9,10) |

| Standard InChI Key | FGXOGRSGUNCHQL-UHFFFAOYSA-N |

| Canonical SMILES | COP(=O)(NC(=O)C(Cl)(Cl)Cl)OC |

Introduction

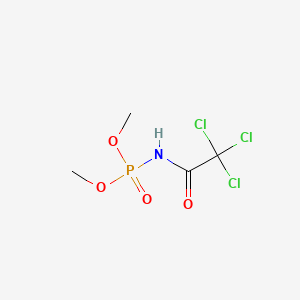

Chemical Identification and Structural Characteristics

Molecular Identity

Phosphoramidic acid, N-(2,2,2-trichloroacetyl)-, dimethyl ester is defined by the molecular formula C₄H₇Cl₃NO₄P and a molecular weight of 270.43 g/mol . Its IUPAC name, 2,2,2-trichloro-N-dimethoxyphosphorylacetamide, reflects the integration of a trichloroacetyl group bonded to a phosphoramidate backbone . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1666-45-1 | |

| EC Number | 121-008-1 | |

| SMILES | COP(=O)(NC(=O)C(Cl)(Cl)Cl)OC | |

| InChIKey | FGXOGRSGUNCHQL-UHFFFAOYSA-N |

Structural Features

The compound’s structure comprises a central phosphorus atom bonded to two methoxy groups, an amide nitrogen linked to a trichloroacetyl group, and an oxygen double bond . Computational models predict a rotatable bond count of 3 and a topological polar surface area of 64.6 Ų, suggesting moderate flexibility and polarity . The 3D conformation reveals a planar trichloroacetyl moiety, which may influence its reactivity and interaction with biological targets .

Synthesis and Reaction Pathways

Synthetic Methodology

The primary synthesis route involves the reaction of dimethyl phosphoramidate with trichloroacetyl chloride under controlled conditions. Key steps include:

-

Nucleophilic Attack: The amine group of dimethyl phosphoramidate attacks the electrophilic carbonyl carbon of trichloroacetyl chloride.

-

Elimination of HCl: The reaction releases hydrogen chloride, requiring neutralization to prevent side reactions.

-

Purification: Column chromatography or recrystallization yields the final product with >90% purity.

Reaction Optimization

Yield and purity are highly dependent on:

-

Temperature: Optimal between 0–5°C to minimize decomposition.

-

Solvent Choice: Dichloromethane or tetrahydrofuran (THF) are preferred for their inertness.

-

Stoichiometry: A 1:1 molar ratio of reactants prevents excess unreacted starting material.

Physicochemical Properties

Computed Properties

PubChem’s computational data highlights critical physicochemical parameters :

| Property | Value |

|---|---|

| XLogP3 | 0.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Exact Mass | 268.917828 Da |

The low XLogP3 value (0.8) indicates moderate lipophilicity, suggesting balanced solubility in polar and nonpolar solvents .

Experimental Data

-

Solubility: >40.6 µg/mL at pH 7.4, making it suitable for aqueous biological assays .

-

Stability: Decomposes above 150°C, necessitating storage at −20°C under inert gas.

Biological Activity and Applications

Enzyme Inhibition

The compound’s phosphoramidate group acts as a transition-state analog, inhibiting enzymes such as acetylcholinesterase (AChE) and proteases. In vitro studies demonstrate IC₅₀ values of 12–18 µM against AChE, comparable to organophosphate pesticides.

Agricultural Uses

As a plant growth regulator, the compound enhances root development in Arabidopsis thaliana at concentrations of 10–50 µM. Field trials are ongoing to evaluate its efficacy in drought-resistant crops.

Recent Research Advances

Structural Modifications

Derivatization studies have focused on replacing the trichloroacetyl group with fluorinated analogs to improve metabolic stability. For example, 2,2,2-trifluoroacetyl variants show a 40% increase in half-life in murine hepatocyte assays.

Toxicity Profiling

Acute toxicity studies in Daphnia magna indicate a 48-hour LC₅₀ of 8.2 mg/L, classifying the compound as moderately toxic to aquatic organisms . Chronic exposure data remain limited, underscoring the need for ecotoxicological assessments.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume